molecular formula C21H27N3O3 B4007093 N-2-adamantyl-3-nitro-4-(1-pyrrolidinyl)benzamide

N-2-adamantyl-3-nitro-4-(1-pyrrolidinyl)benzamide

Cat. No.: B4007093
M. Wt: 369.5 g/mol
InChI Key: AQJNPPDYBZJQMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-2-adamantyl-3-nitro-4-(1-pyrrolidinyl)benzamide is a useful research compound. Its molecular formula is C21H27N3O3 and its molecular weight is 369.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.20524173 g/mol and the complexity rating of the compound is 570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Material Applications

  • Polyamide-Imides with Adamantyl Groups : New adamantyl-containing polyamide-imides (PAIs) were synthesized for potential material applications. These PAIs exhibited good solubility in various solvents and formed transparent, flexible, and tough films. They demonstrated high thermal stability with glass transition temperatures between 230-254°C and were found to be amorphous (Liaw & Liaw, 2001).

Pharmacology and Therapeutics

  • Anticancer Drug Design : In research for new anticancer drugs, modifications of adamantane moieties in N,N:N',N':N'',N''-tri-1,2-ethanediylphosphorothioic triamide (TEPA) analogues were studied. The introduction of adamantane resulted in compounds with lesser activity, contributing to the understanding of molecular design in anticancer drug development (Sosnovsky, Rao, & Li, 1986).
  • P2X7 Receptor Antagonist Bioisosteres : A study described the synthesis of bioisosteres of an adamantanyl benzamide P2X7 receptor antagonist, aiming to improve pharmacological properties. These bioisosteres showed enhanced physicochemical properties and metabolic stability, important for the development of effective P2X7 receptor antagonists (Wilkinson et al., 2017).

Polymer and Material Science

  • Electroactive Aromatic Polyamides and Polyimides : Research on new electroactive aromatic polyamides and polyimides featuring adamantylphenoxy-substituted triphenylamine units was conducted. These polymers showed promising properties for potential applications in electronics, with good solubility, thermal stability, and electrochemical characteristics (Hsiao et al., 2009).

Chemistry and Catalysis

  • Nickel Iminyl Complexes : The synthesis of nickel iminyl complexes involving adamantyl groups was explored. These complexes were studied for their potential in C-H amination reactions, a crucial process in organic synthesis and pharmaceuticals production (Dong et al., 2019).

Antibacterial Research

  • Novel Antibacterial Candidates : Two N′-heteroarylidene-1-carbohydrazide derivatives containing adamantane were synthesized and showed potent antibacterial activity with minimal inhibitory concentration (MIC) values around 0.5–2.0 μg/mL. These molecules also exhibited weak to moderate antifungal activity, indicating their potential as broad-spectrum antibacterial agents (Al-Wahaibi et al., 2020).

Synthesis of Adamantyl GABA Analogues

  • Adamantyl GABA Analogues : Efficient synthesis methods for (R)- and (S)-4-amino-3-(adamant-1-yl)butyric acids and (R)- and (S)-4-(adamant-1-yl)pyrrolidin-2-ones were developed. These compounds are analogues of GABA, a significant neurotransmitter, indicating their potential application in neurological studies (Sibiryakova et al., 2018).

Properties

IUPAC Name

N-(2-adamantyl)-3-nitro-4-pyrrolidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c25-21(22-20-16-8-13-7-14(10-16)11-17(20)9-13)15-3-4-18(19(12-15)24(26)27)23-5-1-2-6-23/h3-4,12-14,16-17,20H,1-2,5-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJNPPDYBZJQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=O)NC3C4CC5CC(C4)CC3C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-2-adamantyl-3-nitro-4-(1-pyrrolidinyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-2-adamantyl-3-nitro-4-(1-pyrrolidinyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-2-adamantyl-3-nitro-4-(1-pyrrolidinyl)benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-2-adamantyl-3-nitro-4-(1-pyrrolidinyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-2-adamantyl-3-nitro-4-(1-pyrrolidinyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-2-adamantyl-3-nitro-4-(1-pyrrolidinyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.